Tris(2-hydroxyethyl) isocyanurate

Description

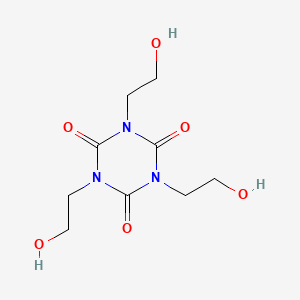

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3,5-tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O6/c13-4-1-10-7(16)11(2-5-14)9(18)12(3-6-15)8(10)17/h13-15H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPXVHIRIPLPOPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N1C(=O)N(C(=O)N(C1=O)CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O6 | |

| Record name | 1,3,5-TRIS(2-HYDROXYETHYL)TRIAZINE-2,4,6-TRIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20500 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26337-61-1 | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-hydroxyethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26337-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4026266 | |

| Record name | Tris(2-hydroxyethyl) isocyanurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,3,5-tris(2-hydroxyethyl)triazine-2,4,6-trione is a white powder. (NTP, 1992), Dry Powder, White solid; [HSDB] White powder; [MSDSonline] | |

| Record name | 1,3,5-TRIS(2-HYDROXYETHYL)TRIAZINE-2,4,6-TRIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20500 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Tris(2-hydroxyethyl) isocyanurate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5689 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), VERY SOL IN WATER; SOMEWHAT SOL IN ALCOHOL, ACETONE; INSOL IN CHLOROFORM, BENZENE | |

| Record name | 1,3,5-TRIS(2-HYDROXYETHYL)TRIAZINE-2,4,6-TRIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20500 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-TRIS(2-HYDROXYETHYL) ISOCYANURATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000045 [mmHg] | |

| Record name | 1,3,5-Tris(2-hydroxyethyl) isocyanurate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5689 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

WHITE SOLID | |

CAS No. |

839-90-7 | |

| Record name | 1,3,5-TRIS(2-HYDROXYETHYL)TRIAZINE-2,4,6-TRIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20500 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tris(hydroxyethyl) isocyanurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=839-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Tris(2-hydroxyethyl) isocyanurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000839907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(2-hydroxyethyl) isocyanurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(2-hydroxyethyl) isocyanurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-hydroxyethyl)-1,3,5-triazinetrione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(2-HYDROXYETHYL) ISOCYANURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7W2MH0P2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3,5-TRIS(2-HYDROXYETHYL) ISOCYANURATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

135 °C | |

| Record name | 1,3,5-TRIS(2-HYDROXYETHYL) ISOCYANURATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tris(2-hydroxyethyl) isocyanurate from Ethylene Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Tris(2-hydroxyethyl) isocyanurate (THEIC), a versatile triol with significant applications in various industries, including as a cross-linking agent for polyester-based magnet wire enamels and a precursor for polyurethane resins.[1][2] The synthesis route detailed herein focuses on the reaction of cyanuric acid with ethylene carbonate, a method noted for its efficiency and the potential for producing THEIC that can be used directly without extensive purification in certain applications.[1]

Chemical Reaction Pathway

The synthesis of this compound from cyanuric acid and ethylene carbonate proceeds via a nucleophilic addition reaction. The nitrogen atoms of the isocyanurate ring act as nucleophiles, attacking the electrophilic carbonyl carbon of ethylene carbonate. This ring-opens the ethylene carbonate and forms a 2-hydroxyethyl group attached to the nitrogen atom. This process occurs sequentially for all three nitrogen atoms of the cyanuric acid to yield the final product, THEIC. The reaction is typically facilitated by a catalyst, often an amine-based compound.

Experimental Protocol

The following experimental protocol is based on the method described in US Patent 6,046,326 A for the preparation of this compound.[1]

2.1. Materials:

-

Cyanuric acid

-

Ethylene carbonate

-

Amine catalyst (e.g., N-substituted anilines, aliphatic amines, benzylamines, heterocyclic amines)[1]

2.2. Equipment:

-

Reaction vessel equipped with a stirrer, thermometer, and a heating mantle.

-

Condenser (optional, depending on the volatility of the catalyst).

2.3. Procedure:

-

Charge the reaction vessel with cyanuric acid and ethylene carbonate. A molar ratio of ethylene carbonate to cyanuric acid of at least 3:1 is recommended.[1]

-

Add a catalytic amount of the chosen amine catalyst to the mixture.

-

Heat the reaction mixture to a temperature between 160 °C and 170 °C with continuous stirring.[1]

-

Maintain the reaction at this temperature until the reaction is complete. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by observing the disappearance of the starting materials.

-

Upon completion, the resulting this compound can often be used without further purification for applications such as a cross-linking agent in polyester-based magnet wire enamels.[1]

-

If higher purity is required, the product can be purified by recrystallization from a suitable solvent.[3]

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound from ethylene carbonate and cyanuric acid as described in the cited literature.

| Parameter | Value | Reference |

| Molar Ratio (Ethylene Carbonate : Cyanuric Acid) | ≥ 3 : 1 | [1] |

| Reaction Temperature | 160 - 170 °C | [1] |

| Catalyst Type | Amine functional group | [1] |

| Product Purity | Sufficient for use as a cross-linking agent without purification | [1] |

Catalyst Systems

The choice of catalyst is crucial for the efficient synthesis of THEIC. The patent literature discloses the use of catalysts having at least one amine functional group.[1] This includes a broad range of amines, such as:

-

N-substituted anilines: N-alkyl anilines, N-phenyl anilines, N,N-alkylphenyl anilines.[1]

-

Aliphatic amines. [1]

-

Benzylamines: Benzylamine, dibenzylamine, tribenzylamine.[1]

-

Heterocyclic amines: Including five-membered rings, six-membered rings, or fused ring systems containing nitrogen.[1]

The catalyst facilitates the reaction, likely by activating the cyanuric acid or the ethylene carbonate, thereby increasing the reaction rate.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow from reactant preparation to final product analysis.

Conclusion

The synthesis of this compound from ethylene carbonate and cyanuric acid in the presence of an amine catalyst presents a straightforward and efficient method for producing this valuable chemical. The process is characterized by high-temperature conditions and a stoichiometric excess of ethylene carbonate. The resulting product is often of sufficient purity for direct use in industrial applications, which can significantly streamline manufacturing processes. Further research and development could focus on optimizing catalyst systems to enhance reaction rates and yields, as well as exploring alternative, milder reaction conditions.

References

An In-depth Technical Guide to 1,3,5-Tris(2-hydroxyethyl)isocyanurate (THEIC)

This technical guide provides a comprehensive overview of 1,3,5-Tris(2-hydroxyethyl)isocyanurate (THEIC), a versatile chemical compound with significant applications in various industrial and research fields. This document is intended for researchers, scientists, and professionals in drug development and material science, offering detailed information on its chemical identity, physicochemical properties, synthesis protocols, and key applications.

Chemical Structure and IUPAC Name

1,3,5-Tris(2-hydroxyethyl)isocyanurate is a symmetrical triol characterized by a central isocyanurate ring, a six-membered heterocycle containing three nitrogen and three carbon atoms.[1] Three hydroxyethyl groups are attached to the nitrogen atoms of this ring.[1]

IUPAC Name: 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione[2]

Synonyms: THEIC, Tris(2-hydroxyethyl) isocyanurate, Tris(hydroxyethyl) cyanurate[2]

Chemical Formula: C₉H₁₅N₃O₆[2]

CAS Number: 839-90-7[3]

The molecular structure of THEIC imparts it with unique properties, including high thermal stability and reactivity of its primary hydroxyl groups, making it a valuable monomer and crosslinking agent.[4]

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of THEIC is presented in the table below, providing essential data for handling, formulation, and application development.

| Property | Value | Reference |

| Molecular Weight | 261.23 g/mol | [2][5] |

| Appearance | White crystalline powder or granular solid | [4][5][6] |

| Melting Point | 133.5 - 140 °C | [3][5] |

| Density | Approximately 1.470 - 1.498 g/cm³ | [5][6] |

| Solubility | Soluble in water, THF, and hot lower alcohols. Insoluble in other common organic solvents. | [4][6] |

| Flash Point | 241 °C | [5] |

| Decomposition Temperature | 265 - 330 °C | [3] |

| pH (20% aqueous solution) | 6.5 - 7.5 | [3] |

Experimental Protocols: Synthesis of THEIC

Several methods for the synthesis of THEIC have been reported. The most common approaches involve the reaction of isocyanuric acid with either ethylene oxide or ethylene carbonate. A generalized experimental protocol based on the reaction with ethylene carbonate is provided below. This method is often preferred due to the avoidance of the hazardous and difficult-to-handle ethylene oxide.[2]

Reaction: Isocyanuric Acid + 3 Ethylene Carbonate → 1,3,5-Tris(2-hydroxyethyl)isocyanurate + 3 CO₂

Materials and Reagents:

-

Isocyanuric acid

-

Ethylene carbonate

-

Amine catalyst (e.g., a heterocyclic amine)[2]

-

Inert solvent (optional)

-

Methanol (for purification)

-

Activated carbon (for decolorization)

Experimental Procedure:

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and condenser, charge isocyanuric acid and ethylene carbonate. The molar ratio of ethylene carbonate to isocyanuric acid should be at least 3:1.[2]

-

Catalyst Addition: Add the amine catalyst to the reaction mixture.

-

Heating: Heat the mixture to a temperature between 160°C and 170°C with constant stirring.[2] The reaction is typically carried out for several hours.

-

Monitoring: The progress of the reaction can be monitored by techniques such as HPLC or by observing the cessation of CO₂ evolution.

-

Purification:

-

Cool the reaction mixture to approximately 30°C.[1]

-

If a solvent was used, it can be removed under reduced pressure.

-

Add methanol to the crude product and heat to reflux.

-

Add activated carbon and continue refluxing for a short period to decolorize the solution.[1]

-

Filter the hot solution to remove the activated carbon.

-

Cool the filtrate to induce crystallization of THEIC. Cooling to 15°C or lower can improve the yield.[1]

-

Collect the crystals by filtration and wash with cold methanol.

-

Dry the purified THEIC product in a vacuum oven.

-

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in a typical laboratory synthesis and purification process for THEIC.

References

- 1. CN104710375B - Method for producing THEIC - Google Patents [patents.google.com]

- 2. US6046326A - Preparation of tris(2-hydroxyethyl)isocyanurate (THEIC) - Google Patents [patents.google.com]

- 3. 1,3,5-Tris(2-hydroxyethyl) isocyanurate | C9H15N3O6 | CID 13286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1,3,5-Tris(2-hydroxyethyl)cyanuric acid synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tris(2-hydroxyethyl) isocyanurate: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2-hydroxyethyl) isocyanurate (THEIC) is a trifunctional molecule characterized by a central isocyanurate ring with three pendant hydroxyethyl groups. This unique structure imparts a combination of thermal stability, reactivity, and solubility that makes it a valuable compound in a range of industrial applications. Primarily utilized in the polymer and coatings industries, its potential applications extend to other fields, warranting a comprehensive understanding of its physicochemical properties. This technical guide provides an in-depth overview of the core properties of THEIC, detailed experimental protocols for their determination, and a summary of its current applications and future research directions.

Chemical and Physical Properties

This compound is a white, crystalline powder at room temperature.[1][2] Its key identifying information and physical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione |

| Synonyms | THEIC, Tris(2-hydroxyethyl)-s-triazine-2,4,6-trione, N,N',N''-Tris(β-hydroxyethyl)isocyanurate |

| CAS Number | 839-90-7 |

| Molecular Formula | C₉H₁₅N₃O₆ |

| Molecular Weight | 261.23 g/mol |

| Appearance | White crystalline powder |

Table 2: Physical Properties of this compound

| Property | Value |

| Melting Point | 134-138 °C |

| Boiling Point | Decomposes before boiling |

| Density | 1.470 g/cm³ at 20°C[1] |

| Solubility | Soluble in water, tetrahydrofuran (THF), and hot lower alcohols. Insoluble in other common organic solvents.[1][2] |

Chemical Reactivity and Stability

The chemical behavior of THEIC is largely dictated by the presence of three primary hydroxyl groups and the stable isocyanurate ring.

-

Reactivity of Hydroxyl Groups: The unhindered primary hydroxyl groups undergo typical reactions of alcohols, such as esterification, etherification, and reactions with isocyanates to form urethanes.[1] This reactivity is fundamental to its use as a crosslinking agent in polymer synthesis.

-

Thermal Stability: The isocyanurate ring imparts excellent thermal stability to the molecule.[3]

-

Decomposition: Upon heating, THEIC decomposes. Thermal decomposition can lead to the formation of 2-oxazolidinone through the cyclization of the hydroxyethyl side chains.[4] In the presence of potassium hydroxide in dimethylformamide (DMF) at 130°C, THEIC decomposes quantitatively to 2-oxazolidinone.[4][5]

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties of this compound.

Determination of Melting Point

The melting point of THEIC can be determined using the capillary method with a melting point apparatus.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (one end sealed)

-

Mortar and pestle

-

Spatula

-

Thermometer

Procedure:

-

Grind a small sample of dry this compound into a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point of THEIC (around 135°C).

-

Decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

The melting point is reported as this range.

Determination of Aqueous Solubility

The solubility of THEIC in water can be determined using the flask method according to OECD Guideline 105.[6]

Apparatus:

-

Erlenmeyer flasks with stoppers

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Constant temperature water bath or incubator

-

Centrifuge and centrifuge tubes (or filtration apparatus)

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of this compound to a series of flasks containing a known volume of deionized water.

-

Tightly stopper the flasks and place them in a constant temperature bath set to the desired temperature (e.g., 25°C).

-

Stir the solutions for a sufficient time to reach equilibrium (e.g., 24-48 hours). A preliminary test should be conducted to determine the time to reach equilibrium.

-

After equilibration, stop the stirring and allow the undissolved solid to settle.

-

Separate the saturated solution from the excess solid by centrifugation or filtration. Ensure the separation method does not alter the concentration or temperature of the solution.

-

Analyze the concentration of THEIC in the clear supernatant/filtrate using a suitable and validated analytical method.

-

The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., g/L or g/100g ).

Determination of Density

The density of the solid powdered THEIC can be determined using gas pycnometry.

Apparatus:

-

Gas pycnometer

-

Analytical balance

-

Sample cell of known volume

Procedure:

-

Calibrate the gas pycnometer according to the manufacturer's instructions using a standard of known volume.

-

Weigh a sample of dry this compound powder.

-

Place the weighed sample into the sample cell.

-

Place the sample cell into the gas pycnometer.

-

Pressurize the reference chamber with an inert gas (typically helium).

-

Open the valve to expand the gas into the sample chamber.

-

The instrument measures the pressure difference and calculates the volume of the solid sample based on the gas displacement.

-

The density is calculated by dividing the mass of the sample by its measured volume.

Synthesis and Reaction Pathways

Synthesis of this compound

A common method for the synthesis of THEIC involves the reaction of isocyanuric acid with ethylene carbonate.

Caption: Synthesis of THEIC from Isocyanuric Acid and Ethylene Carbonate.

Thermal Decomposition Pathway

The thermal decomposition of THEIC can proceed via an intramolecular cyclization to form 2-oxazolidinone.

Caption: Decomposition pathway of THEIC upon heating.

Applications and Research Directions

This compound is primarily used in the following applications:

-

Crosslinking Agent: It serves as a crosslinking agent for polyesters used in heat-resistant wire enamels and coatings.

-

Monomer in Polymer Synthesis: THEIC is a monomer for the synthesis of polyesters, polyurethanes, and alkyd resins, enhancing their thermal stability and mechanical properties.[4]

-

Stabilizer and Flame Retardant: It is used as a stabilizer and flame retardant in various polymers.

Workflow for Industrial Application as a Crosslinking Agent

Caption: Workflow for using THEIC in industrial coatings.

Relevance to Drug Development

Currently, there is a lack of published research on specific biological signaling pathways directly modulated by this compound. The available toxicological data suggests low acute toxicity.[7] However, for drug development professionals, the chemical structure of THEIC presents potential for further investigation.

The three primary hydroxyl groups are nucleophilic and could potentially interact with biological molecules. While no specific signaling pathways have been identified, the reactivity of these groups could be explored for conjugation with active pharmaceutical ingredients (APIs) to modify their properties, such as solubility or stability. This is a hypothetical application and would require significant research to validate.

Potential for Bioconjugation: A Logical Relationship

Caption: Potential reactivity of THEIC for bioconjugation.

Conclusion

This compound is a well-characterized industrial chemical with a defined set of physical and chemical properties that make it suitable for its primary applications in the polymer and coatings industries. While its direct role in biological signaling pathways is not established, its chemical structure suggests avenues for future research, particularly in the context of bioconjugation and materials science for biomedical applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this versatile compound.

References

- 1. store.astm.org [store.astm.org]

- 2. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 4. This compound | 839-90-7 | Benchchem [benchchem.com]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. filab.fr [filab.fr]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

An In-depth Technical Guide to CAS Number 839-90-7: Tris(2-hydroxyethyl) isocyanurate (THEIC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(2-hydroxyethyl) isocyanurate (THEIC), identified by CAS number 839-90-7, is a triazine derivative characterized by a stable heterocyclic core and three reactive hydroxyl groups. Primarily utilized in the polymer and coatings industries, its properties of high thermal stability, crosslinking capabilities, and flame retardancy have made it a valuable component in the synthesis of polyesters, polyurethanes, and other resins. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis methodologies, analytical protocols, and known hazards associated with THEIC. While its industrial applications are well-documented, this guide also addresses the limited toxicological and biological activity data from the perspective of researchers and drug development professionals.

Chemical and Physical Properties

This compound is a white, crystalline powder at room temperature.[1] Its trifunctional nature, stemming from the three primary hydroxyl groups, allows it to readily undergo polymerization and act as an effective crosslinking agent.[2] The triazine ring structure imparts significant thermal and chemical stability to the molecule.[3]

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| CAS Number | 839-90-7[4] |

| IUPAC Name | 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione[4][5] |

| Synonyms | THEIC, Tris(hydroxyethyl) cyanurate, Isocyanuric acid tris(2-hydroxyethyl) ester[1][2] |

| Molecular Formula | C₉H₁₅N₃O₆[4] |

| Molecular Weight | 261.23 g/mol [6][7] |

| SMILES | OCCN1C(=O)N(CCO)C(=O)N(CCO)C1=O[4][8] |

| InChI Key | BPXVHIRIPLPOPT-UHFFFAOYSA-N[8] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White crystalline powder or solid | [1][2] |

| Melting Point | 133 - 140 °C | [8][9] |

| Boiling Point | 527 °C (Predicted) | [9] |

| Solubility | Soluble in water, THF, and hot lower alcohols. Insoluble in other common organic solvents. | [2] |

| Water Solubility | 820 g/L at 20 °C | [9] |

| Vapor Pressure | 0.001 Pa at 50 °C | [9] |

| Flash Point | 241 °C (open cup) | [8] |

| pKa | 14.03 (Predicted) | [10] |

Synthesis Methodologies

THEIC is primarily synthesized through the reaction of a cyanuric acid source with an ethylene-containing reactant. Several methods have been described in patents and literature, differing in starting materials, solvents, and catalysts.

Experimental Protocol: Synthesis from Trisodium Cyanurate and Ethylene Chlorohydrin

This method involves the nucleophilic substitution of chloride from ethylene chlorohydrin by the cyanurate anion.

Materials:

-

Trisodium cyanurate

-

Dimethylformamide (DMF)

-

Sodium hydroxide (solid)

-

Ethylene chlorohydrin

Procedure: [11]

-

Prepare a slurry of trisodium cyanurate (0.2 mole) in 200 mL of dimethylformamide.

-

Add 1 gram of solid sodium hydroxide to the mixture.

-

Heat the mixture to a temperature range of 135-140 °C.

-

With stirring, add ethylene chlorohydrin (0.6 mole) dropwise over a period of three hours, maintaining the temperature.

-

After the addition is complete, continue the reaction at 135-140 °C for an additional four hours.

-

Cool the reaction mixture.

-

The product can be isolated and purified by conventional methods such as washing, recrystallization (e.g., from ethanol), and drying.

Experimental Protocol: Synthesis from Isocyanuric Acid and Ethylene Carbonate

This method provides a route that can yield THEIC pure enough for use as a cross-linking agent without further purification.[12]

Materials:

-

Isocyanuric acid

-

Ethylene carbonate

-

Amine catalyst (e.g., N-substituted aniline, aliphatic amine)[12]

-

Combine isocyanuric acid and ethylene carbonate in a molar ratio of at least 1:3.

-

Add a suitable amine catalyst.

-

Heat the mixture with stirring to a temperature between 160 °C and 170 °C.

-

Maintain the reaction at this temperature until completion. The progress can be monitored by the cessation of CO₂ evolution.

-

The resulting THEIC is often of sufficient purity for direct use in applications like polyester-based magnet wire enamels.[12]

References

- 1. 1,3,5-Tris(2-hydroxyethyl) isocyanurate | C9H15N3O6 | CID 13286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 839-90-7 | Benchchem [benchchem.com]

- 3. scipoly.com [scipoly.com]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of tris(2-hydroxyethyl)isocyanurate (THEIC) - Patent US-6046326-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,3,5-Tris(2-hydroxyethyl) isocyanurate - Hazardous Agents | Haz-Map [haz-map.com]

- 7. This compound | 839-90-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. 1,3,5-Tris(2-hydroxyethyl)isocyanurate 97 839-90-7 [sigmaaldrich.com]

- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 10. TRIS-2-Hydroxyethyl Isocyanurate Safety Data Sheet | PDF [slideshare.net]

- 11. US3448084A - Polyesters from this compound - Google Patents [patents.google.com]

- 12. US6046326A - Preparation of tris(2-hydroxyethyl)isocyanurate (THEIC) - Google Patents [patents.google.com]

Solubility of Tris(2-hydroxyethyl) isocyanurate in water and organic solvents

Solubility Profile of Tris(2-hydroxyethyl) isocyanurate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (THEIC), a versatile compound utilized in various industrial applications, including the production of heat-resistant wire enamels, polyurethanes, and as an intermediate for dyes and pharmaceuticals.[1] Understanding its solubility in aqueous and organic solvents is critical for its application in synthesis, formulation, and material science.

Quantitative Solubility Data

The solubility of this compound has been reported in several sources, with some variation in the quantitative data for aqueous solutions. The following table summarizes the available quantitative solubility data.

| Solvent | Temperature | Solubility |

| Water | 20 °C | 572 g/L[2][3] |

| Water | 25 °C | 1,190 g/L[4] |

| Water | 20 °C (68 °F) | ≥ 100 g/L[5] |

| Water | Not Specified | 1,150 g/L[3] |

Note: Discrepancies in reported aqueous solubility values may arise from differences in experimental methodologies, purity of the compound, and equilibrium time.

Qualitative Solubility in Organic Solvents

Qualitative assessments of THEIC's solubility in various organic solvents have been documented, providing a general understanding of its behavior in non-aqueous media.

-

Soluble in :

-

Slightly soluble in :

-

Insoluble in :

The hydrophilic nature of THEIC, owing to its three hydroxyl groups, explains its high solubility in polar solvents like water and its limited solubility in non-polar organic solvents.[8]

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound were not detailed in the reviewed literature, a general methodology based on standard practices for solubility assessment can be outlined. The isothermal shake-flask method is a common and reliable technique.

Isothermal Shake-Flask Method for Solubility Determination

This protocol describes a general procedure for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Caption: Experimental workflow for solubility determination.

Solubility Profile Visualization

The following diagram illustrates the solubility characteristics of this compound in various solvents based on the available data.

Caption: Solubility of THEIC in different solvents.

References

- 1. Tris (2-Hydroxyethyl) isocyanurate Supplier | 839-90-7 | Your Reliable Distributor Silver Fern [silverfernchemical.com]

- 2. 839-90-7 | CAS DataBase [m.chemicalbook.com]

- 3. 1,3,5-Tris(2-hydroxyethyl)cyanuric acid CAS#: 839-90-7 [m.chemicalbook.com]

- 4. labsolu.ca [labsolu.ca]

- 5. 1,3,5-Tris(2-hydroxyethyl) isocyanurate | C9H15N3O6 | CID 13286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tris (2-Hydroxyethyl) isocyanurate (THEIC) | Castor International [castor-international.nl]

- 7. Theic (Tris-2-Hydroxyethyl-Isocyanurate) | MCC - Menssing Chemiehandel & Consultants GmbH [mcc-hamburg.de]

- 8. solubilityofthings.com [solubilityofthings.com]

In-Depth Technical Guide: Thermal Stability and Decomposition of 1,3,5-Tris(2-hydroxyethyl)cyanuric Acid (THEIC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Tris(2-hydroxyethyl)cyanuric acid (THEIC) is a trifunctional alcohol renowned for its exceptional thermal stability, a property that underpins its widespread use as a heat stabilizer in polymers and as a critical component in the formulation of heat-resistant wire enamels. This technical guide provides a comprehensive overview of the thermal behavior of THEIC, detailing its stability and decomposition profile. Through a compilation of available data, this document presents key thermal parameters, outlines experimental methodologies for thermal analysis, and explores the decomposition pathways of this versatile compound.

Introduction

1,3,5-Tris(2-hydroxyethyl)cyanuric acid, commonly known as THEIC, is a derivative of isocyanuric acid characterized by the presence of three hydroxyethyl groups attached to the nitrogen atoms of the triazine ring. This unique molecular structure imparts excellent thermal and chemical resistance, making it a valuable additive in various industrial applications, particularly where high-temperature performance is critical.[1] Understanding the thermal stability and decomposition mechanism of THEIC is paramount for optimizing its use in formulations and for ensuring the safety and longevity of the end products.

This guide summarizes the key thermal properties of THEIC, presents quantitative data from thermal analyses, details relevant experimental protocols, and visualizes the decomposition pathways and experimental workflows.

Thermal Properties of THEIC

The thermal behavior of THEIC is characterized by a distinct melting point and a multi-stage decomposition process at elevated temperatures.

Physical and Thermal Constants

A summary of the key physical and thermal properties of THEIC is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₅N₃O₆ | [2] |

| Molecular Weight | 261.24 g/mol | [2] |

| Appearance | White crystalline powder | [3][4] |

| Melting Point | 133.5 - 140 °C | [3][5][6] |

| Decomposition Temperature Range | 265 - 330 °C | [7] |

Table 1: Physical and Thermal Properties of THEIC.

Thermal Analysis of THEIC

The thermal stability and decomposition of THEIC are primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and weight loss percentages. While specific TGA data for pure THEIC is not extensively published in readily available literature, studies on materials containing THEIC provide insights into its degradation behavior.

A study on a THEIC-functionalized mesoporous silica (MCM-41) indicated a two-stage decomposition process for the THEIC moiety. A significant weight loss between 200 °C and 400 °C was attributed to the decomposition of the 2-hydroxyethyl groups, followed by the breakdown of the more thermally stable isocyanurate ring at temperatures above 400 °C.[8]

When incorporated into an intumescent flame retardant system with ammonium polyphosphate (APP), THEIC has been shown to enhance the thermal stability of polymers.[9]

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For THEIC, DSC analysis can be used to determine its melting point and the enthalpy of fusion, as well as to study its decomposition kinetics.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reproducible and comparable thermal analysis data. The following sections outline generalized procedures for TGA and DSC analysis of organic compounds like THEIC.

Thermogravimetric Analysis (TGA) Protocol

A general experimental setup for the TGA of an organic compound is described below.

Objective: To determine the thermal stability and decomposition profile of the sample.

Apparatus:

-

Thermogravimetric Analyzer

-

Microbalance

-

Sample Pans (e.g., alumina, platinum)

-

Gas flow controller

Procedure:

-

Sample Preparation: A small amount of the powdered sample (typically 5-10 mg) is accurately weighed and placed into a tared TGA sample pan.

-

Instrument Setup: The sample pan is placed in the TGA furnace.

-

Atmosphere: The furnace is purged with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate (e.g., 20-100 mL/min).

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Collection: The mass of the sample is continuously monitored and recorded as a function of temperature.

Differential Scanning Calorimetry (DSC) Protocol

A general experimental protocol for the DSC analysis of an organic compound is as follows.

Objective: To determine the melting point, enthalpy of fusion, and other thermal transitions of the sample.

Apparatus:

-

Differential Scanning Calorimeter

-

Sample Pans (e.g., aluminum, hermetically sealed)

-

Crimper for sealing pans

Procedure:

-

Sample Preparation: A small amount of the powdered sample (typically 2-5 mg) is accurately weighed into a DSC sample pan. The pan is then hermetically sealed to prevent any loss of volatile components.

-

Instrument Setup: The sealed sample pan and an empty reference pan are placed in the DSC cell.

-

Atmosphere: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Heating Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles. For melting point determination, a heating rate of 5-10 °C/min is commonly used.

-

Data Collection: The differential heat flow between the sample and the reference is recorded as a function of temperature.

Decomposition of THEIC

The decomposition of THEIC can proceed through different pathways depending on the conditions.

Thermal Decomposition Pathway

Based on the structure of THEIC and findings from related studies, a plausible thermal decomposition pathway can be proposed. The decomposition is likely initiated by the cleavage of the C-N bond connecting the hydroxyethyl group to the triazine ring or the C-C bond within the hydroxyethyl group.

A simplified visualization of a potential initial decomposition step is presented below.

Caption: Proposed initial stage of THEIC thermal decomposition.

Chemical Decomposition

Under specific chemical conditions, the decomposition of THEIC can yield distinct products. For instance, in the presence of potassium hydroxide in dimethylformamide (DMF) at 130°C, THEIC undergoes decomposition to produce 2-oxazolidinone in quantitative amounts.[10] This reaction highlights the susceptibility of the hydroxyethyl groups to chemical transformation under basic conditions.

Caption: Chemical decomposition of THEIC to 2-oxazolidinone.

Experimental Workflows and Logical Relationships

Visualizing the workflow of thermal analysis and the logical relationships in data interpretation can aid in understanding the overall process.

TGA-DSC Analysis Workflow

The general workflow for conducting a comprehensive thermal analysis of THEIC using TGA and DSC is illustrated below.

Caption: Workflow for TGA and DSC analysis of THEIC.

Conclusion

1,3,5-Tris(2-hydroxyethyl)cyanuric acid exhibits excellent thermal stability, with a melting point around 134-140°C and the onset of decomposition occurring at temperatures above 265°C. The decomposition process is complex and likely involves a multi-stage degradation, beginning with the loss of the hydroxyethyl side chains followed by the breakdown of the isocyanurate ring. The specific decomposition products and pathways are influenced by the surrounding atmosphere and the presence of other chemical agents. For a more in-depth understanding, further research focusing on the evolved gas analysis during the thermal decomposition of pure THEIC is recommended. The experimental protocols and workflows provided in this guide serve as a foundation for conducting systematic and reproducible thermal analyses of THEIC and related compounds.

References

- 1. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 2. 1,3,5-Tris(2-hydroxyethyl)cyanuric acid, 97% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 6. dspace.library.uvic.ca [dspace.library.uvic.ca]

- 7. mt.com [mt.com]

- 8. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,3,5-tris(2-hydroxyethyl)cyanuric acid (THEIC) | K 2025 [k-online.com]

- 10. web.williams.edu [web.williams.edu]

Spectroscopic Analysis of Tris(2-hydroxyethyl) isocyanurate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Tris(2-hydroxyethyl) isocyanurate (THEI), a versatile chemical intermediate used in the synthesis of polyesters, polyurethanes, and other polymers. A thorough understanding of its spectral characteristics using Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for its identification, purity assessment, and quality control in research and development settings.

Introduction to this compound (THEI)

This compound is a triazine derivative characterized by a central isocyanurate ring and three hydroxyethyl side chains. Its molecular structure, with three primary hydroxyl groups, allows it to function as a trifunctional monomer or crosslinking agent, imparting desirable properties such as thermal stability and durability to various polymer systems.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of THEI is characterized by the presence of strong absorption bands corresponding to its key functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Intensity |

| ~3400 (broad) | O-H stretching of hydroxyl groups | Strong |

| ~2950 | C-H asymmetric stretching of CH₂ groups | Medium |

| ~2880 | C-H symmetric stretching of CH₂ groups | Medium |

| ~1690 | C=O stretching of the isocyanurate ring (asymmetric) | Strong |

| ~1470 | C=O stretching of the isocyanurate ring (symmetric)[1] | Strong |

| ~1420 | CH₂ scissoring | Medium |

| ~1070 | C-O stretching of primary alcohol | Strong |

| ~1000 - 1100 | Si-O internal vibrations (when functionalized on silica)[1] | Strong |

| ~770 | Ring deformation of isocyanurate | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetrical nature of the THEI molecule, its ¹H and ¹³C NMR spectra are relatively simple. The following data is based on spectra typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~4.85 | t | 3H | ~5.5 | -OH |

| ~3.85 | t | 6H | ~6.0 | -N-CH₂ -CH₂-OH |

| ~3.50 | t | 6H | ~6.0 | -N-CH₂-CH₂ -OH |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~149.0 | C=O (Isocyanurate ring) |

| ~59.0 | -N-CH₂-CH₂ -OH |

| ~48.0 | -N-CH₂ -CH₂-OH |

Experimental Protocols

The following are detailed methodologies for acquiring the FTIR and NMR spectra of this compound.

FTIR Spectroscopy using KBr Pellet Method

Objective: To obtain a high-quality infrared spectrum of solid THEI for functional group identification.

Materials and Equipment:

-

This compound (solid)

-

Spectroscopic grade potassium bromide (KBr), dried

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FTIR spectrometer

Procedure:

-

Sample Preparation:

-

Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water.

-

Weigh approximately 1-2 mg of THEI and 100-200 mg of the dried KBr.

-

In the agate mortar, grind the THEI to a fine powder.

-

Add the KBr to the mortar and continue to grind the mixture until a homogenous, fine powder is obtained.

-

-

Pellet Formation:

-

Transfer a portion of the mixture to the pellet-forming die.

-

Place the die in the hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes.

-

Carefully release the pressure and extract the die.

-

A transparent or translucent KBr pellet containing the dispersed sample should be obtained.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.

-

A background spectrum using a blank KBr pellet should be recorded and automatically subtracted from the sample spectrum.

-

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of THEI for detailed structural elucidation.

Materials and Equipment:

-

This compound

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of THEI into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

-

Gently agitate the vial to ensure complete dissolution of the sample.

-

Transfer the solution into an NMR tube.

-

-

Data Acquisition (¹H NMR):

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include:

-

Number of scans: 8-16

-

Relaxation delay (d1): 1-5 seconds

-

Spectral width: appropriate for the proton chemical shift range (e.g., -2 to 12 ppm)

-

-

-

Data Acquisition (¹³C NMR):

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Key parameters include:

-

Number of scans: 1024 or more, depending on the sample concentration.

-

Relaxation delay (d1): 2-5 seconds

-

Spectral width: appropriate for the carbon chemical shift range (e.g., 0 to 200 ppm)

-

-

-

Data Processing:

-

Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum and analyze the multiplicities and coupling constants.

-

Visualized Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for the spectroscopic analysis of THEI.

References

Unveiling the Solid-State Architecture of 1,3,5-Tris(2-hydroxyethyl)isocyanurate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystalline structure of 1,3,5-Tris(2-hydroxyethyl)isocyanurate (THEIC), a compound of significant interest in polymer chemistry and materials science. This document outlines the precise three-dimensional arrangement of atoms in the solid state, supported by detailed crystallographic data. Furthermore, it presents comprehensive experimental protocols for the synthesis and single-crystal X-ray diffraction analysis of THEIC, offering a reproducible methodology for further investigation.

Crystalline Structure and Data

The crystal structure of 1,3,5-Tris(2-hydroxyethyl)isocyanurate has been determined by single-crystal X-ray diffraction, providing valuable insights into its molecular conformation and intermolecular interactions. The crystallographic data are summarized in the tables below. This information is crucial for understanding the compound's physical properties and for computational modeling studies.

The crystallographic data for 1,3,5-Tris(2-hydroxyethyl)isocyanurate is available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 624374 .[1] The associated scientific publication can be found in Acta Crystallographica Section E: Structure Reports Online, Volume 62, Part 8, pages o2622-o2624, published in 2006.

Table 1: Crystal Data and Structure Refinement for 1,3,5-Tris(2-hydroxyethyl)isocyanurate

| Parameter | Value |

| CCDC Deposition Number | 624374 |

| Empirical Formula | C₉H₁₅N₃O₆ |

| Formula Weight | 261.23 g/mol |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 12.045(3) Å |

| b | 8.895(2) Å |

| c | 11.285(3) Å |

| α | 90° |

| β | 108.78(3)° |

| γ | 90° |

| Volume | 1144.1(5) ų |

| Z | 4 |

| Calculated Density | 1.516 Mg/m³ |

| Absorption Coefficient | 0.128 mm⁻¹ |

| F(000) | 552 |

| Data Collection | |

| Crystal Size | 0.30 x 0.20 x 0.10 mm |

| θ Range for Data Collection | 2.27 to 25.00° |

| Index Ranges | -14 ≤ h ≤ 14, -10 ≤ k ≤ 10, -13 ≤ l ≤ 13 |

| Reflections Collected | 8005 |

| Independent Reflections | 2011 [R(int) = 0.046] |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 2011 / 0 / 163 |

| Goodness-of-fit on F² | 1.033 |

| Final R Indices [I > 2σ(I)] | R₁ = 0.048, wR₂ = 0.121 |

| R Indices (all data) | R₁ = 0.077, wR₂ = 0.137 |

| Largest Diff. Peak and Hole | 0.22 and -0.20 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) for 1,3,5-Tris(2-hydroxyethyl)isocyanurate

| Bond | Length (Å) | Bond | Length (Å) |

| O(1)-C(1) | 1.223(2) | N(1)-C(1) | 1.385(3) |

| O(2)-C(2) | 1.221(2) | N(1)-C(3) | 1.387(3) |

| O(3)-C(3) | 1.222(2) | N(2)-C(1) | 1.386(3) |

| O(4)-C(7) | 1.421(3) | N(2)-C(2) | 1.388(3) |

| O(5)-C(8) | 1.423(3) | N(3)-C(2) | 1.384(3) |

| O(6)-C(9) | 1.419(3) | N(3)-C(3) | 1.389(3) |

| C(4)-C(7) | 1.509(4) | N(1)-C(4) | 1.472(3) |

| C(5)-C(8) | 1.507(4) | N(2)-C(5) | 1.474(3) |

| C(6)-C(9) | 1.512(4) | N(3)-C(6) | 1.473(3) |

Table 3: Selected Bond Angles (°) for 1,3,5-Tris(2-hydroxyethyl)isocyanurate

| Atoms | Angle (°) | Atoms | Angle (°) |

| C(3)-N(1)-C(1) | 125.4(2) | C(2)-N(3)-C(3) | 125.5(2) |

| C(3)-N(1)-C(4) | 117.1(2) | C(2)-N(3)-C(6) | 117.3(2) |

| C(1)-N(1)-C(4) | 117.5(2) | C(3)-N(3)-C(6) | 117.2(2) |

| C(1)-N(2)-C(2) | 125.3(2) | O(1)-C(1)-N(1) | 121.2(2) |

| C(1)-N(2)-C(5) | 117.3(2) | O(1)-C(1)-N(2) | 121.3(2) |

| C(2)-N(2)-C(5) | 117.4(2) | N(1)-C(1)-N(2) | 117.5(2) |

| O(2)-C(2)-N(3) | 121.4(2) | O(4)-C(7)-C(4) | 111.5(2) |

| O(2)-C(2)-N(2) | 121.1(2) | O(5)-C(8)-C(5) | 111.2(2) |

| N(3)-C(2)-N(2) | 117.5(2) | O(6)-C(9)-C(6) | 111.4(2) |

| O(3)-C(3)-N(1) | 121.2(2) | N(1)-C(4)-C(7) | 112.4(2) |

| O(3)-C(3)-N(3) | 121.3(2) | N(2)-C(5)-C(8) | 112.2(2) |

| N(1)-C(3)-N(3) | 117.5(2) | N(3)-C(6)-C(9) | 112.3(2) |

Experimental Protocols

Synthesis of 1,3,5-Tris(2-hydroxyethyl)isocyanurate

A robust and reproducible method for the synthesis of 1,3,5-Tris(2-hydroxyethyl)isocyanurate involves the reaction of cyanuric acid with 2-chloroethanol. The following protocol provides a detailed procedure.

Materials and Equipment:

-

Cyanuric acid

-

2-Chloroethanol

-

Triethylamine (TEA)

-

N,N-Dimethylformamide (DMF)

-

Methanol

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, suspend cyanuric acid (1.0 mol) in DMF (900 mL).

-

Add triethylamine (5.0 mol) to the suspension and stir the mixture.

-

Heat the mixture to 80°C.

-

Slowly add 2-chloroethanol (6.0 mol) dropwise to the reaction mixture, ensuring the temperature does not exceed 85°C.[2]

-

After the addition is complete, maintain the reaction mixture at 80°C with continuous stirring for several hours until the reaction is complete (monitoring by TLC or LC-MS is recommended).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

To the crude product, add 520 mL of methanol containing 20% water and heat the mixture to reflux for 20 minutes.[2]

-

Allow the solution to cool naturally to room temperature, and then place it in an ice bath to facilitate crystallization.

-

After crystallization is complete (approximately 6 hours), collect the white crystalline product by vacuum filtration using a Buchner funnel.[2]

-

Wash the crystals with a small amount of cold 5% aqueous methanol.

-

Dry the purified 1,3,5-Tris(2-hydroxyethyl)isocyanurate product in a vacuum oven.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystalline structure of 1,3,5-Tris(2-hydroxyethyl)isocyanurate is achieved through single-crystal X-ray diffraction. The following protocol outlines the general steps involved in this analytical technique.

Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent system (e.g., ethanol/water mixture).

Data Collection:

-

A suitable single crystal with dimensions of approximately 0.30 x 0.20 x 0.10 mm is selected and mounted on a goniometer head.

-

The crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

-

The crystal is cooled to a stable temperature (e.g., 293 K) to minimize thermal vibrations.

-

A series of diffraction images are collected by rotating the crystal through a range of angles.

-

Data collection is typically performed over a 2θ range of approximately 2-25°.

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final refinement is assessed by the R-factors and the goodness-of-fit.

Visualizations

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Workflow for the synthesis of 1,3,5-Tris(2-hydroxyethyl)isocyanurate.

Caption: Workflow for single-crystal X-ray diffraction analysis.

References

Environmental Fate and Biodegradability of 1,3,5-Tris(2-hydroxyethyl)cyanuric Acid (THEIC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,3,5-Tris(2-hydroxyethyl)cyanuric acid (THEIC) is a chemical intermediate used in the synthesis of various products, including polyesters for thermosetting varnishes and paints. Understanding its environmental fate and biodegradability is crucial for a comprehensive risk assessment. This technical guide synthesizes available data on the environmental persistence, abiotic degradation, and ecotoxicity of THEIC, with a focus on standardized test results.

Based on a comprehensive review of available data, particularly from the OECD SIDS (Screening Information Data Set) Initial Assessment Report, THEIC is characterized by high stability in aquatic environments and is not readily biodegradable. Its high water solubility and low octanol-water partition coefficient suggest a low potential for bioaccumulation and a primary distribution into the water compartment upon environmental release. Ecotoxicity studies indicate a low hazard to aquatic organisms.

Physicochemical Properties and Environmental Distribution

THEIC's behavior in the environment is largely governed by its physicochemical properties. Its high water solubility and low lipophilicity are key determinants of its environmental distribution.

| Property | Value | Reference |

| Water Solubility | 820 g/L at 20°C | [1] |

| log Pow (Octanol-Water Partition Coefficient) | -1.63 at 23°C | [1] |

| Vapor Pressure | 0.0015 Pa at 50°C | [1] |

Due to its high water solubility and low log Pow value, THEIC is expected to predominantly reside in the aquatic compartment if released into the environment.[1] A Fugacity model (level III) calculation supports this, indicating that THEIC is likely to be distributed into water and soil.[1]

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are important pathways for the transformation of chemicals in the environment.

Hydrolysis

THEIC is highly stable in water across a range of pH values.

Experimental Protocol: OECD Guideline 111 (Hydrolysis as a Function of pH)

This test is designed to determine the rate of hydrolytic degradation of a chemical in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9). The concentration of the test substance is measured at various time points to determine the hydrolysis rate constant and half-life.

-

Test Substance: 1,3,5-Tris(2-hydroxyethyl)cyanuric acid

-

Method: OECD Guideline 111

-

Results: The chemical was found to be stable in water at pH 4.0, 7.0, and 9.0.[1]

| pH | Result |

| 4.0 | Stable |

| 7.0 | Stable |

| 9.0 | Stable |

Photodegradation

Photodegradation in the atmosphere can be a significant removal mechanism for certain chemicals.

Methodology: Estimation via AOPWIN™

The atmospheric half-life of THEIC due to reaction with photochemically produced hydroxyl (OH) radicals was estimated using the AOPWIN™ (Atmospheric Oxidation Program for Windows) model. This program calculates the gas-phase reaction rate constant for the reaction between a chemical and OH radicals.

-

Process: Reaction with OH radicals in the atmosphere

-

Estimated Half-life: 13.0 hours[1]

Biodegradability

The biodegradability of a substance is a critical factor in assessing its environmental persistence. Standardized tests are used to determine the extent and rate at which a substance can be broken down by microorganisms.

Experimental Protocol: OECD Guidelines for Ready Biodegradability

A suite of tests under the OECD 301 series is used to assess the ready biodegradability of chemicals. These tests use a relatively low concentration of microorganisms and the test substance as the sole carbon source. A substance is considered readily biodegradable if it meets stringent pass levels within a specified timeframe.

The following tests were conducted for THEIC:

-

OECD Guideline 301C (Ready Biodegradability: Modified MITI Test (I)) : This test measures the biochemical oxygen demand (BOD) over a 28-day period.

-

OECD Guideline 301E (Ready Biodegradability: Modified OECD Screening Test) : This test follows the removal of dissolved organic carbon (DOC).

-

OECD Guideline 302B (Inherent Biodegradability: Zahn-Wellens/EMPA Test) : This test uses a higher concentration of microorganisms to assess inherent biodegradability.

Results:

THEIC was found to be not biodegradable in these screening tests.[1]

| Test Guideline | Parameter Measured | Result (% degradation) | Classification |

| OECD 301C | BOD | 0% | Not readily biodegradable |

| OECD 301E | DOC | 0% | Not readily biodegradable |

| OECD 302B | DOC | 0% | Not inherently biodegradable |

Ecotoxicity

Ecotoxicity studies are conducted to determine the potential adverse effects of a substance on aquatic organisms.

Experimental Protocols: Acute Toxicity Tests

Standardized acute toxicity tests were performed on three different trophic levels: fish, aquatic invertebrates, and algae.

Results:

No adverse effects were observed in any of the ecotoxicity tests conducted.[1] Based on these results, THEIC is considered to be non-toxic to aquatic organisms .[1]

Environmental Fate Summary and Logical Flow

The following diagram illustrates the key aspects of the environmental fate of THEIC based on the available data.

Caption: Environmental fate pathway of THEIC.

Conclusion

The available data from the OECD SIDS report indicates that 1,3,5-Tris(2-hydroxyethyl)cyanuric acid is a substance with high environmental stability. It is not readily biodegradable and is resistant to hydrolysis. While it can undergo relatively rapid photodegradation in the atmosphere, its primary environmental compartment is expected to be water, where it is persistent. However, the low potential for bioaccumulation and the lack of observed toxicity to aquatic organisms suggest a low overall environmental risk based on the currently available screening-level data. Further studies on its potential for long-range transport and the effects of chronic exposure may be beneficial for a more in-depth environmental risk assessment.

References

Methodological & Application

Application Notes and Protocols for Tris(2-hydroxyethyl) isocyanurate (THEIC) as a Crosslinker in Polyurethanes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Tris(2-hydroxyethyl) isocyanurate (THEIC) as a trifunctional crosslinking agent to enhance the properties of polyurethanes. THEIC's unique structure, featuring a stable isocyanurate ring and three primary hydroxyl groups, allows for the formation of a dense and robust crosslinked polymer network.

Introduction to THEIC as a Polyurethane Crosslinker

This compound is a white, crystalline powder soluble in water and some organic solvents.[1] Its trifunctional nature makes it an effective crosslinker in polyurethane systems, reacting with isocyanate groups to form a three-dimensional network. This crosslinking significantly improves the thermal stability, mechanical strength, and chemical resistance of the resulting polyurethane material.[1][2]

The incorporation of THEIC is particularly beneficial for applications demanding high performance, such as:

-

Coatings and Adhesives: Enhancing durability, scratch resistance, and adhesion.[3][4]

-

Foams: Improving the thermal and dimensional stability of rigid and flexible foams.[5]

-

Elastomers: Increasing tensile strength and hardness.

Experimental Protocols

The synthesis of polyurethanes using THEIC as a crosslinker can be performed via a one-step or a two-step (prepolymer) method. The choice of method depends on the desired final properties and the specific isocyanate and polyol used.

Materials and Equipment

-

Polyol: e.g., Poly(propylene glycol) (PPG), Poly(tetramethylene glycol) (PTMG), Polyester polyol

-

Diisocyanate: e.g., Toluene diisocyanate (TDI), Methylene diphenyl diisocyanate (MDI), Hexamethylene diisocyanate (HDI)

-

Crosslinker: this compound (THEIC)

-

Catalyst (optional): e.g., Dibutyltin dilaurate (DBTDL), tertiary amines

-

Solvent (optional): e.g., Methyl ethyl ketone (MEK), N,N-Dimethylformamide (DMF)

-

Reaction vessel with mechanical stirrer, heating mantle, and nitrogen inlet

-

Vacuum oven

-

Analytical equipment for characterization (FTIR, DSC, TGA, tensile tester)

Protocol 1: One-Step Synthesis of a THEIC-Crosslinked Polyurethane Coating

This protocol is adapted from a formulation for a polyurethane coating.

Procedure:

-

To a clean and dry reaction vessel, add the polyol and THEIC.

-

Under a nitrogen atmosphere, begin stirring and heat the mixture to 60-70°C to ensure THEIC is fully dissolved and the mixture is homogeneous.

-

If using a catalyst, add it to the mixture and stir for 5-10 minutes.

-